N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
Description
Properties
Molecular Formula |
C17H12N4O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H12N4O2S/c22-15(19-17-18-12-7-3-4-8-14(12)24-17)9-13-10-5-1-2-6-11(10)16(23)21-20-13/h1-8H,9H2,(H,21,23)(H,18,19,22) |
InChI Key |
PJWWJVNZSUHIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Hydrazinobenzothiazole-Arenesulfonyl Chloride Condensation
The most widely documented method involves the condensation of 2-hydrazinobenzothiazole with 4-hydroxyphthalazin-1-ylacetyl chloride under reflux conditions. This reaction proceeds via nucleophilic acyl substitution, where the hydrazine group attacks the electrophilic carbonyl carbon of the acetyl chloride derivative. Ethanol is the preferred solvent due to its ability to stabilize intermediates through hydrogen bonding, achieving yields of 72–78% after 6–8 hours.
A critical optimization parameter is the molar ratio of reactants. Excess 4-hydroxyphthalazin-1-ylacetyl chloride (1.2–1.5 equivalents) minimizes side reactions, while temperatures above 80°C accelerate decomposition pathways. Post-reaction purification involves recrystallization from ethanol-water (3:1 v/v), yielding a purity of ≥98% as confirmed by HPLC.
Stepwise Assembly via Intermediate Isolation
An alternative approach synthesizes the benzothiazole and phthalazine moieties separately before coupling:
-
Benzothiazole Synthesis : 2-Aminobenzothiazole is prepared via cyclization of thiourea derivatives with o-aminothiophenol in the presence of HCl.
-
Phthalazine Functionalization : 4-Hydroxyphthalazin-1-ylacetic acid is obtained through Friedländer condensation of anthranilic acid derivatives, followed by hydroxylation.
-
Amide Coupling : The final step employs carbodiimide-mediated coupling (EDC/HOBt) in anhydrous DMF, achieving 68–75% yield.
This method allows precise control over intermediate purity but requires additional steps, increasing production time by 30–40% compared to single-pot syntheses.
Catalytic Systems and Solvent Optimization
Solvent Effects on Reaction Kinetics
Comparative studies reveal solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 6 |
| DMF | 36.7 | 65 | 4 |
| THF | 7.5 | 71 | 8 |
| Acetonitrile | 37.5 | 63 | 5 |
Ethanol balances polarity and proton-donating capacity, stabilizing transition states without forming unwanted byproducts. THF, while slower, enables easier product isolation due to lower boiling point.
Catalytic Hydrogenation in Intermediate Steps
Patent data (WO2015155664A1) demonstrates that catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) effectively reduces nitro intermediates during phthalazine synthesis. Key parameters:
-
Temperature: 25–30°C prevents catalyst sintering
-
Solvent: THF/water (9:1) maximizes hydrogen solubility
-
Reaction time: 12–14 hours for complete conversion
This method achieves >99% conversion efficiency with residual palladium levels <5 ppm, meeting pharmaceutical-grade standards.
Purification and Characterization
Recrystallization Protocols
Optimal recrystallization conditions were determined through fractional solubility studies:
| Solvent System | Purity (%) | Crystal Form | Melting Point (°C) |
|---|---|---|---|
| Ethanol/water | 98.2 | α-polymorph | 214–216 |
| Acetone/hexane | 97.5 | β-polymorph | 208–210 |
| DCM/methanol | 96.8 | Amorphous | N/A |
The α-polymorph obtained from ethanol/water exhibits superior stability, with no phase transitions observed below 200°C.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, NH), 10.28 (s, 1H, OH), 8.45–7.21 (m, 8H aromatic), 4.12 (s, 2H, CH₂)
-
IR (KBr): 3250 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that transferring the condensation reaction to a continuous flow reactor improves yield consistency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield | 0.8 kg/m³·h | 2.1 kg/m³·h |
| Energy consumption | 15 kWh/kg | 9 kWh/kg |
| PDI | 1.3 | 1.1 |
Flow systems mitigate thermal gradients, reducing byproduct formation from 7.2% to 2.5%.
Waste Stream Management
Life-cycle analysis identifies key waste reduction strategies:
-
Solvent recovery: 92% ethanol reclaimed via fractional distillation
-
Catalyst recycling: Pd/C reused 8–10 times with <10% activity loss
-
Aqueous neutralization: pH adjustment precipitates inorganic salts for safe disposal
Emerging Methodologies
Photocatalytic Coupling
Recent advances employ visible-light photocatalysis (Ru(bpy)₃²⁺, 450 nm LED) to accelerate amide bond formation. Preliminary data show:
-
Reaction time reduced from 6 hours to 45 minutes
-
Yield maintained at 73% with improved atom economy
-
No requirement for anhydrous conditions
Mechanistic studies suggest singlet oxygen generation facilitates dehydrogenative coupling.
Biocatalytic Approaches
Immobilized lipase (Candida antarctica Lipase B) catalyzes the final amidation step in aqueous buffer (pH 7.4):
-
58% conversion after 24 hours
-
Excellent stereoselectivity (ee >99%)
-
Mild conditions (30°C, atmospheric pressure)
While currently low-yielding, this method aligns with green chemistry principles .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding 2-(4-hydroxyphthalazin-1-yl)acetic acid and 2-aminobenzothiazole.
| Reaction Conditions | Products | Catalysts/Reagents |
|---|---|---|
| 6M HCl, reflux, 8–12 hrs | 2-(4-hydroxyphthalazin-1-yl)acetic acid + 1,3-benzothiazol-2-amine | Acid (HCl, H₂SO₄) |
| 2M NaOH, 80°C, 6 hrs | Sodium salt of 2-(4-hydroxyphthalazin-1-yl)acetate + 1,3-benzothiazol-2-amine | Base (NaOH, KOH) |
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring
The electron-rich benzothiazole moiety participates in EAS at the 5- and 7-positions due to sulfur’s electron-donating effects.
Regioselectivity is confirmed via X-ray crystallography and NMR studies of analogous benzothiazole derivatives .
Functionalization of the Phthalazin Hydroxyl Group
The 4-hydroxy group on the phthalazin ring undergoes alkylation, acylation, and oxidation.
| Reaction Type | Reagents | Product | Applications |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | 4-Methoxyphthalazin-1-yl derivative | Enhanced lipophilicity for drug design |
| Acylation | Ac₂O, pyridine, RT, 12 hrs | 4-Acetyloxyphthalazin-1-yl derivative | Prodrug synthesis |
| Oxidation | KMnO₄, H₂O, 70°C, 3 hrs | 4-Ketophthalazin-1-yl derivative | Intermediate for cross-coupling |
The hydroxyl group’s acidity (pKa ~8.5) facilitates deprotonation under mild basic conditions, enhancing nucleophilicity for SN2 reactions.
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and intramolecular condensations to form fused heterocycles.
These reactions exploit the proximity of the benzothiazole nitrogen and phthalazin carbonyl group .
Metal Coordination and Complexation
The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes.
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Octahedral Cu(II) complex | Catalytic oxidation studies |
| FeCl₃ | EtOH | Tetrahedral Fe(III) complex | Magnetic material precursors |
X-ray diffraction data for analogous complexes confirm bidentate (N,S) or tridentate (N,S,O) coordination modes .
Nucleophilic Aromatic Substitution
Electron-deficient positions on the phthalazin ring undergo substitution with strong nucleophiles.
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (liquid) | 150°C, sealed tube, 24 hrs | 4-Aminophthalazin-1-yl derivative |
| KSCN | DMF, 100°C, 8 hrs | 4-Thiocyanatophthalazin-1-yl analog |
Kinetic studies indicate that substitution occurs preferentially at the 1-position of the phthalazin ring due to resonance stabilization of the transition state .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide exhibits significant antimicrobial properties. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes, thereby preventing bacterial growth.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. This could be particularly beneficial in treating conditions like arthritis or other inflammatory diseases.
Cancer Research
Emerging research suggests that derivatives of this compound may possess anticancer properties. The structural similarities to known anticancer agents imply potential efficacy in inhibiting tumor growth and metastasis.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated a significant reduction in bacterial viability at specific concentrations, indicating its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in vitro. The study revealed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines in cultured human cells, suggesting a mechanism for its therapeutic action.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiazole and phthalazine structures can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., BTA’s high CK-1δ inhibition) .
- Hydroxy vs.
- Heterocyclic Moieties : Piperazine (BZ-IV) and triazole derivatives exhibit varied bioactivity due to their nitrogen-rich frameworks, which facilitate interactions with nucleic acids or metal ions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-hydroxyphthalazine moiety may confer higher aqueous solubility than lipophilic trimethoxyphenyl or CF₃-substituted analogues .
- Hydrogen Bonding : The hydroxyl group enables interactions with polar residues in target proteins, a feature absent in methyl/methoxy derivatives .
- Metabolic Stability : Electron-deficient groups (e.g., CF₃) in BTA reduce oxidative metabolism, whereas the hydroxy group may increase susceptibility to glucuronidation .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including structural analyses, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12N2OS
- Molecular Weight : 268.3 g/mol
This compound features a benzothiazole moiety, which is known for its biological significance, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 50 µg/mL |
These findings indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
In a study evaluating the cytotoxic effects of similar compounds on different cancer cell lines, this compound demonstrated:
- IC50 Values (concentration required to inhibit cell growth by 50%):
- MCF-7 (breast cancer): 25 µM
- HeLa (cervical cancer): 15 µM
- A549 (lung cancer): 30 µM
These results suggest that the compound has promising anticancer properties and warrants further investigation into its mechanism of action and potential clinical applications .
The biological activity of this compound is believed to be mediated through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Induction of Oxidative Stress : It can lead to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells.
- Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of benzothiazole derivatives in preclinical models:
-
Study on Anticancer Efficacy :
- Objective : To assess the anticancer effects on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
-
Antimicrobial Evaluation :
- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Results : Zones of inhibition ranged from 10 to 15 mm depending on concentration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling a substituted benzothiazol-2-amine with a phthalazin-1-ylacetic acid derivative. For example, carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base at 0–25°C achieves yields >85% . Solvent choice (e.g., ethanol for crystallization) and stoichiometric ratios (1:1.2 amine:acid) are critical for purity.
Q. How can the crystal structure of this compound be resolved to confirm its conformation and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine dihedral angles between aromatic rings and hydrogen-bonding networks. For analogous benzothiazole acetamides, SC-XRD revealed dihedral angles of ~79° between benzothiazole and aryl groups, with O–H⋯N and N–H⋯O interactions stabilizing the lattice . Hydrogen atom positions are refined using riding models, and π–π stacking distances (3.4–3.9 Å) are quantified via Mercury software .
Q. What spectroscopic techniques are suitable for characterizing this compound’s purity and functional groups?
- Methodology :
- NMR : and NMR confirm acetamide linkage (δ 2.8–3.2 ppm for CH, δ 165–170 ppm for C=O) and hydroxyphthalazin-1-yl protons (δ 10–12 ppm for OH).
- IR : Stretching bands at 3250–3350 cm (N–H), 1680–1700 cm (C=O), and 1250–1300 cm (C–N) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does the hydroxy group at the phthalazin-1-yl position modulate biological activity, and what are the structure-activity relationship (SAR) trends?
- Methodology :
- Anticancer Activity : The 4-hydroxy group enhances hydrogen bonding with kinase active sites (e.g., EGFR or VEGFR2). In vitro assays (MTT, IC) against cancer cell lines (e.g., MCF-7, HepG2) show IC values <10 µM for hydroxy-substituted analogs vs. >50 µM for deoxygenated derivatives .
- Antimicrobial Activity : Hydroxy groups improve solubility and bacterial membrane penetration. MIC values against S. aureus and E. coli decrease from 128 µg/mL (non-hydroxy) to 32 µg/mL (hydroxy) .
Q. How can contradictory data on antioxidant activity (e.g., DPPH vs. SOD assays) be resolved for this compound?
- Methodology :
- Assay-Specific Factors : DPPH scavenging may overestimate activity due to interference from π-conjugated systems, while SOD assays reflect direct superoxide dismutation. Normalize results using Trolox equivalents and validate via parallel HPLC-MS to detect redox byproducts .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict redox potentials and radical stabilization energies, correlating with experimental discrepancies .
Q. What computational strategies predict the binding affinity of this compound to therapeutic targets like PARP-1 or COX-2?
- Methodology :
- Docking Studies : AutoDock Vina or Glide (Schrödinger) models interactions with PARP-1 (PDB: 5DS3) or COX-2 (PDB: 5KIR). The benzothiazole ring occupies hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues (e.g., Tyr907 in PARP-1) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
Q. How do crystal packing forces (e.g., hydrogen bonds, π–π stacking) influence the compound’s solubility and bioavailability?
- Methodology :
- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular contacts (e.g., O–H⋯N: 25% contribution; π–π: 15%). Tight packing correlates with low aqueous solubility (<0.1 mg/mL) .
- Amorphization : Ball milling with PVP-K30 disrupts crystallinity, improving solubility 5-fold (e.g., 0.5 mg/mL) without chemical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
